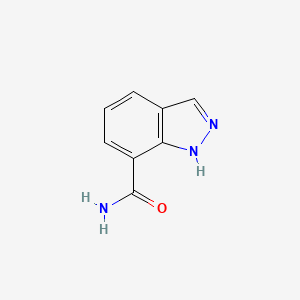
1H-Indazole-7-carboxamide
Vue d'ensemble
Description
1H-Indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Applications De Recherche Scientifique
1H-Indazole-7-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1H-Indazole-7-carboxamide is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds with its target enzymes and proteins . This interaction results in the inhibition of these targets, thereby altering their normal function. The exact nature of these interactions and the resulting changes can vary depending on the specific target and the environmental conditions.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its specific targets. For instance, when acting as an inhibitor of phosphoinositide 3-kinase δ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and the biochemical pathways it affects. For example, when it inhibits phosphoinositide 3-kinase δ, it can lead to the suppression of the PI3K/AKT/mTOR pathway, potentially resulting in decreased cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
1H-Indazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior and function. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0-G1 phase . This effect is mediated through the modulation of key signaling pathways involved in cell growth and division. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cell survival, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on various signaling pathways, ultimately affecting cellular behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can affect the metabolism of other compounds, leading to changes in their pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm and exert its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-7-carboxamide can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method includes the synthesis from 2-azidobenzaldehydes and amines without the use of catalysts or solvents .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions are employed in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indazole ring.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization using hydrazine derivatives.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
Indole: A related heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: 1H-Indazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development sets it apart from other indazole derivatives .
Propriétés
IUPAC Name |
1H-indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659580 | |
| Record name | 1H-Indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312746-74-0 | |
| Record name | 1H-Indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Indazole-7-carboxamide a promising candidate for selective nNOS inhibition?
A: Research suggests that this compound demonstrates superior selectivity towards nNOS compared to other NOS isoforms. [] This selective inhibition is particularly important in the search for treatments targeting neurodegenerative diseases, where selective nNOS inhibition is desired. While 7-nitro-1H-indazole serves as a reference for NOS inhibition, this compound exhibits a more targeted effect on the neuronal isoform. []
Q2: How does the structure of this compound relate to its interaction with nNOS?
A: Although specific details about this compound's interaction with nNOS are not provided in the provided abstracts, the research highlights the importance of the C-7 position for mediating interactions with the enzyme. [] The presence of a carboxamide group at this position, as opposed to a nitro group in 7-nitro-1H-indazole, likely contributes to the observed selectivity profile. Further research, including co-crystallization studies and computational modeling, would be needed to elucidate the precise binding mode and molecular interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


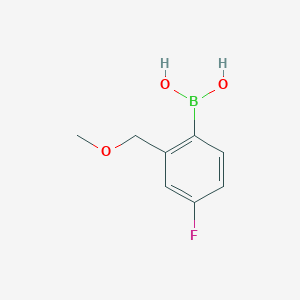
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)
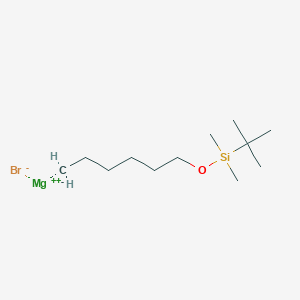
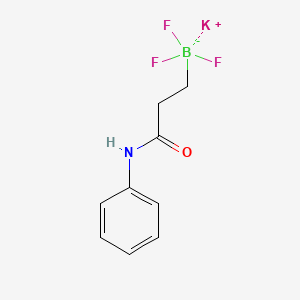

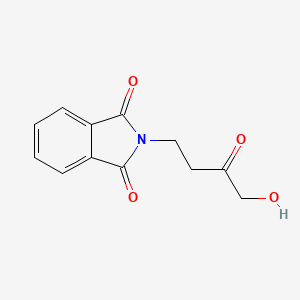
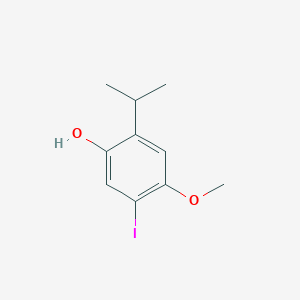
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)
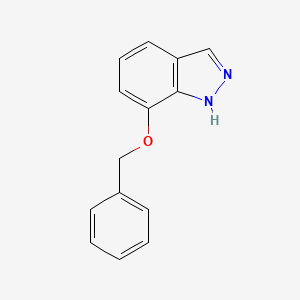
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

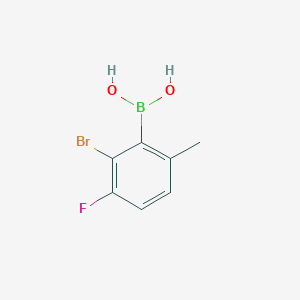
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
